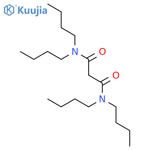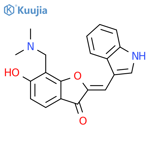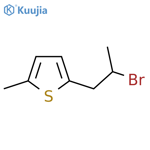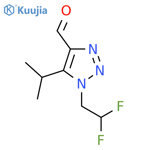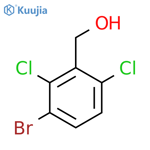Heptoses
Heptoses are a class of sugars characterized by having seven carbon atoms in their molecular structure, specifically arranged as an open-chain aldehyde or ketone derivative. These carbohydrates play crucial roles in various biological processes and chemical applications due to their unique structural features.
D-Glyceraldehyde-3-phosphate, one of the heptoses, is a key intermediate in glycolysis, a critical metabolic pathway for energy production in cells. Other heptoses like D-Xylose and L-Rhamnose are commonly found in plant cell walls and microbial polysaccharides, respectively, serving as important structural components.
In industrial applications, heptoses can be utilized for the synthesis of pharmaceuticals, food additives, and biofuels. Their ability to form glycosidic linkages with other sugars makes them versatile building blocks in carbohydrate chemistry. Additionally, due to their hydroxyl groups, these compounds exhibit various reactivities, enabling their use in diverse chemical reactions.
The structural diversity among heptoses allows for tailored applications based on specific functional requirements, making them valuable tools in both academic research and industrial settings.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
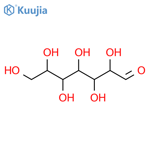 |
D-glycero-L-manno-Heptose | 1883-14-3 | C7H14O7 |
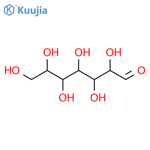 |
D-glycero-D-talo-Heptose | 10589-31-8 | C7H14O7 |
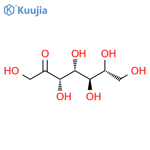 |
(3S,4R,5R,6R)-1,3,4,5,6,7-Hexahydroxyheptan-2-one | 3019-74-7 | C7H14O7 |
関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
